molecular formula C9H16F3N B13909124 (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine

Cat. No.: B13909124
M. Wt: 195.23 g/mol
InChI Key: QAKGMUMWTVXEOI-QMMMGPOBSA-N
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Description

(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroethyl group.

    Catalysts: A suitable catalyst, such as a Lewis acid, is used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-cyclohexylamine: Lacks the trifluoroethyl group, resulting in different chemical properties.

    N-Methyl-2,2,2-trifluoroethylamine: Lacks the cyclohexyl group, affecting its steric and electronic properties.

    Cyclohexylamine: A simpler structure without the methyl and trifluoroethyl groups.

Uniqueness

(S)-N-Methyl-1-cyclohexyl-2,2,2-trifluoroethylamine is unique due to the combination of

Properties

Molecular Formula

C9H16F3N

Molecular Weight

195.23 g/mol

IUPAC Name

(1S)-1-cyclohexyl-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C9H16F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h7-8,13H,2-6H2,1H3/t8-/m0/s1

InChI Key

QAKGMUMWTVXEOI-QMMMGPOBSA-N

Isomeric SMILES

CN[C@@H](C1CCCCC1)C(F)(F)F

Canonical SMILES

CNC(C1CCCCC1)C(F)(F)F

Origin of Product

United States

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